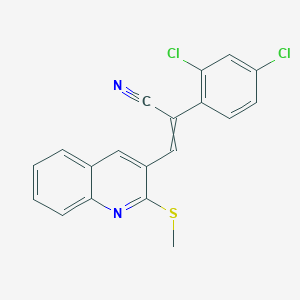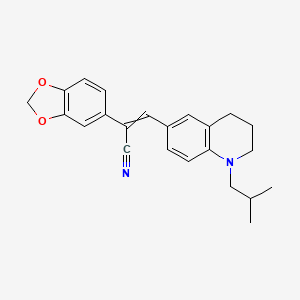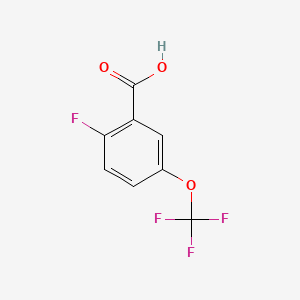
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, as seen in the compounds discussed in the papers . The structure is further modified by various substituents that can influence the compound's physical, chemical, and biological properties. X-ray diffraction analysis, NMR spectroscopy, and mass spectrometry are commonly used techniques to elucidate the structures of these compounds . These methods would also be applicable to determine the molecular structure of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their reactive functional groups. The papers provided do not detail specific reactions for N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, but they do mention the reactivity of similar sulfonamide compounds. For example, the synthesis of N-dimethylphenyl substituted derivatives involves reactions with electrophiles such as ethyl bromide or benzyl chloride in the presence of a base . These reactions are indicative of the types of chemical transformations that sulfonamide derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically confers a degree of polarity to the molecule, affecting its solubility and reactivity. The papers discuss the biological activities of these compounds, such as their inhibitory effects on enzymes like kynurenine 3-hydroxylase and their antibacterial properties . These biological activities are a direct consequence of the compounds' physical and chemical properties, which dictate their interaction with biological targets. While the specific properties of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide are not provided, it can be inferred that its sulfonamide group and other substituents would play a significant role in its overall profile.
Scientific Research Applications
Photodynamic Therapy Applications
In the realm of photodynamic therapy (PDT), a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base has been synthesized. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II mechanisms in PDT, indicating its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide have been explored. One study focused on the synthesis and crystal structure of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and related compounds, providing insights into their molecular structure and vibrational properties (Wu et al., 2021).
Antimicrobial Activity
Research into the antimicrobial activity of compounds bearing the benzenesulfonamide moiety, including analogs of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, has shown promising results. A series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives exhibited interesting antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , particularly in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The organoboron compound, in this case, 4-(N,N-DIMETHYLAMINOSULFONYL)PHENYLBORONIC ACID PINACOL ESTER, undergoes transmetalation with the palladium catalyst, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction depend on the specific organic halide or pseudohalide used in the reaction .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would be primarily determined by the specific reaction conditions, including the presence of a suitable catalyst and base .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organic halide or pseudohalide used in the reaction .
properties
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-7-9-12(10-8-11)21(17,18)16(5)6/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBRPVYZBIZUDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397619 |
Source


|
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
486422-04-2 |
Source


|
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)







